molecular formula C19H18ClN3O5 B11377669 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11377669
M. Wt: 403.8 g/mol
InChI Key: TYEKLMJAMUOVBO-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,5-oxadiazole ring. This can be achieved by reacting 3,4-dimethoxybenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the oxadiazole intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetic acid
  • 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole
  • 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

What sets 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide apart from similar compounds is its combination of structural features The presence of both the chlorinated phenoxy group and the dimethoxyphenyl-oxadiazole moiety provides a unique set of chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O5/c1-11-8-13(5-6-14(11)20)27-10-17(24)21-19-18(22-28-23-19)12-4-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,23,24)

InChI Key

TYEKLMJAMUOVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)Cl

Origin of Product

United States

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